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A Technical Guide to the Discovery and Synthesis of Novel GAK Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Cyclin G-Associated Kinase (GAK). GAK, a serine/threonine kinase, plays a crucial role in cellular trafficking by regulating clathrin-mediated endocytosis. Its involvement in various pathological processes, including viral infections, cancer, and neurodegenerative disorders, has positioned it as an attractive therapeutic target. This document details the key chemical scaffolds of GAK inhibitors, their structure-activity relationships (SAR), quantitative biological data, and the experimental protocols utilized in their development.

Introduction to GAK and its Role in Disease

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed enzyme involved in the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It functions by phosphorylating the μ subunits of adaptor protein complexes AP1 and AP2.[1][2] This activity is essential for the recycling of clathrin and adaptor proteins, enabling continuous rounds of vesicle formation and cargo transport.

The multifaceted role of GAK extends to various disease states:

• Viral Infections: GAK is a key host factor for the entry and assembly of several viruses, including Hepatitis C Virus (HCV), Dengue virus, and Ebola virus.[3][4] By inhibiting GAK, the viral life cycle can be disrupted at these crucial stages.



- Cancer: Overexpression of GAK has been observed in certain cancers, such as Diffuse Large B-cell Lymphoma (DLBCL) and chordoma, where it is implicated in cell cycle progression and proliferation.[5][6]
- Parkinson's Disease: Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms in the GAK gene to an increased risk of developing Parkinson's disease.

The therapeutic potential of targeting GAK has driven significant efforts in the discovery and development of small molecule inhibitors.

Key Chemical Scaffolds of GAK Inhibitors

Two primary chemical scaffolds have emerged as promising starting points for the development of potent and selective GAK inhibitors: 4-anilinoquin(az)olines and isothiazolo[5,4-b]pyridines.

The 4-anilinoquinoline and 4-anilinoquinazoline cores are well-established kinase inhibitor scaffolds.[5][8][9] Modifications to both the quin(az)oline ring system and the aniline moiety have been explored to optimize potency and selectivity for GAK.

A notable example from this class is SGC-GAK-1, a potent and selective chemical probe for GAK.[7][10]

Researchers have identified isothiazolo[5,4-b]pyridines as a distinct class of selective GAK inhibitors.[11][12] These compounds act as ATP-competitive inhibitors and have demonstrated antiviral activity, particularly against HCV, by inhibiting both viral entry and assembly.[12]

Quantitative Data of Novel GAK Inhibitors

The following tables summarize the in vitro binding affinities and cellular potencies of representative GAK inhibitors from the two major chemical classes.

Table 1: In Vitro Binding Affinity and Potency of 4-Anilinoquin(az)oline GAK Inhibitors



Compound	GAK Ki (nM)	GAK Kd (nM)	Cellular IC50 (nM)	Reference(s)
SGC-GAK-1	3.1	1.9	110 (NanoBRET)	[7][10][13][14]
GAK inhibitor 49	0.54	-	56	[13]
EPHA2/GAK-IN-	-	19.2	-	[13]

Table 2: In Vitro Binding Affinity and Potency of Isothiazolo[5,4-b]pyridine GAK Inhibitors

Compound	GAK Kd (nM)	Antiviral EC50 (μM)	Virus	Reference(s)
Compound 1	8.3	-	HCV	[12]
Compound 2	8.9	-	HCV	[12]
Compound 51	8.9	low μM	DENV, EBOV, CHIKV	[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of GAK inhibitors.

High-throughput screening (HTS) is a crucial first step in identifying novel GAK inhibitors. The KINOMEscan™ platform is a widely used competition binding assay.[3][16][17]

KINOMEscan™ Assay Protocol:

- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged GAK enzyme.
- Procedure: a. T7 phage particles displaying the GAK kinase are incubated with the
 immobilized ligand and the test compound. b. The amount of kinase bound to the solid
 support is quantified using quantitative PCR (qPCR) of the attached DNA tag. c. A reduction
 in the amount of bound kinase in the presence of the test compound indicates binding.



• Data Analysis: The results are typically reported as percent of control, and hits are selected for further characterization, including the determination of the dissociation constant (Kd).

The NanoBRET[™] Target Engagement Intracellular Kinase Assay is used to quantify the apparent affinity of test compounds for GAK within living cells.[18][19]

NanoBRET™ GAK Target Engagement Assay Protocol:

- Cell Preparation: a. HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-GAK fusion protein. b. Transfected cells are harvested, washed, and resuspended in Opti-MEM reduced serum medium.
- Assay Procedure: a. A NanoBRET[™] tracer, a fluorescently labeled promiscuous kinase inhibitor, is added to the cell suspension at a fixed concentration. b. The test compound is then added in a serial dilution. c. The plate is incubated at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).
- Signal Detection: a. NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added. b. The bioluminescence resonance energy transfer (BRET) signal and NanoLuc® luminescence are measured using a plate reader.
- Data Analysis: The BRET ratio is calculated, and the data are plotted to determine the IC50 value, representing the concentration of the test compound that displaces 50% of the tracer.

The synthesis of 4-anilinoquinoline GAK inhibitors typically involves a nucleophilic aromatic substitution reaction.[7]

General Synthetic Scheme:

Detailed Protocol for the Synthesis of 6-Bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (SGC-GAK-1):

- Reaction Setup: A mixture of 6-bromo-4-chloroquinoline (1.0 equivalent), 3,4,5-trimethoxyaniline (1.1 equivalents), and diisopropylethylamine (i-Pr2NEt; 2.5 equivalents) is suspended in ethanol.
- Reaction Conditions: The reaction mixture is heated at reflux for 18 hours.



- Purification: The crude product is purified by flash chromatography on silica gel using a
 gradient of ethyl acetate in hexanes, followed by a gradient of methanol in ethyl acetate.
- Final Product: The solvent is removed under reduced pressure to yield the final product.

This assay measures the ability of a compound to inhibit the enzymatic activity of GAK.

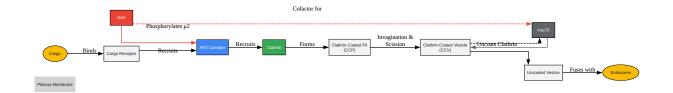
General Protocol:

- Reaction Mixture: A reaction mixture is prepared containing recombinant GAK enzyme, a
 suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific
 peptide substrate), and the test inhibitor at various concentrations in a kinase assay buffer.
- Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.
- Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
 - Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced,
 which is proportional to kinase activity.
 - Fluorescence-Based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
- Data Analysis: The data are analyzed to determine the IC50 value of the inhibitor.

GAK Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving GAK and a typical workflow for GAK inhibitor discovery.

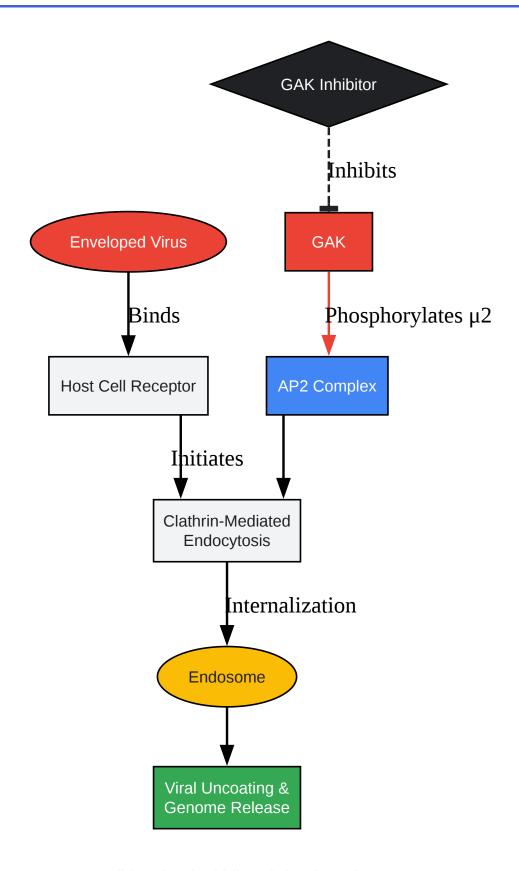




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Caption: GAK's role in clathrin-mediated endocytosis.

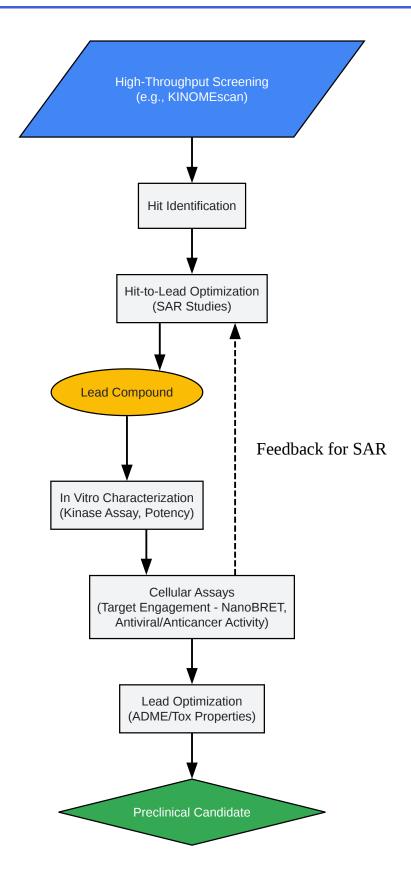




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Caption: GAK's involvement in viral entry via endocytosis.





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Caption: A typical workflow for GAK inhibitor development.



Conclusion

The discovery and synthesis of novel GAK inhibitors represent a promising avenue for the development of new therapeutics for a range of diseases. The 4-anilinoquin(az)oline and isothiazolo[5,4-b]pyridine scaffolds have proven to be fertile ground for the identification of potent and selective inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued development of GAK-targeted therapies. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical evaluation.

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